molecular formula C3H4N2O3S B6611430 1,2-oxazole-4-sulfonamide CAS No. 1936283-82-7

1,2-oxazole-4-sulfonamide

Cat. No.: B6611430
CAS No.: 1936283-82-7
M. Wt: 148.14 g/mol
InChI Key: ZEWBWJVJNBXHFJ-UHFFFAOYSA-N
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Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Synthesis Analysis

A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . The synthesis is used for preparing analogs of Balsoxin .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole and its derivatives have critical roles not only in heterocycle (bio)chemistry research but also as the backbone of many active natural and medicinal species . These diverse and specialized functions can be attributed to the unique physicochemical properties of oxazole .


Physical and Chemical Properties Analysis

Oxazole is a heterocycle of the five-membered ring which is composed of oxygen and nitrogen atoms at first and third positions, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Scientific Research Applications

  • Cancer Treatment : Novel 1,3-oxazole sulfonamides have shown potential in inhibiting cancer cell growth. These compounds exhibit promising growth inhibitory properties, particularly against leukemia cell lines. They bind to tubulin and induce the depolymerization of microtubules within cells, which is a crucial mechanism in cancer treatment (Sisco & Barnes, 2021).

  • Antimicrobial Activity : Sulfonamide derivatives, including those with oxazole structures, have been investigated for their antimicrobial properties. They have shown effectiveness against various microorganisms, particularly fungi. This underscores the potential of these compounds in developing new antimicrobial agents (Varmaghani, Hassan, Nematollahi & Mallakpour, 2017).

  • Organic Synthesis Applications : The synthesis of 1,3-oxazole sulfonamides and related compounds has been a subject of interest due to their potential applications in organic synthesis and medicinal chemistry. Techniques like gold-catalyzed oxidative annulation and electrochemical synthesis methods have been explored to generate these compounds efficiently (Zimin, Dar'in, Kukushkin & Dubovtsev, 2020).

  • Carbonic Anhydrase Inhibitors : Some oxazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors. This is significant in therapeutic applications, particularly in targeting tumor-associated carbonic anhydrases (Wilkinson et al., 2007).

Mechanism of Action

Sulfonamides, which include sulfonamide functional group chemistry (SN), exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Oxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The general scaffold of oxazole allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus . The rapid expansion of oxazole-based medicinal chemistry suggests the promising and potential therapeutic values of oxazole-derived compounds for treating incurable diseases .

Properties

IUPAC Name

1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWBWJVJNBXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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